3,4-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that features a benzohydrazide core with methoxy and benzothiazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 3,4-dimethoxybenzohydrazide with 6-methoxy-1,3-benzothiazole-2-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as column chromatography or crystallization under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures or the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Hydrazine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with different substituents replacing the methoxy groups.
Scientific Research Applications
3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzohydrazide: Lacks the benzothiazole moiety.
6-methoxy-1,3-benzothiazole-2-carbaldehyde: Lacks the benzohydrazide core.
N’-benzoylbenzohydrazide: Lacks the methoxy and benzothiazole substituents.
Uniqueness
3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the combination of its methoxy and benzothiazole substituents, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3,4-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-11-5-6-12-15(9-11)25-17(18-12)20-19-16(21)10-4-7-13(23-2)14(8-10)24-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVWXPQRKXWYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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